![molecular formula C16H12N4S B182037 3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 93073-20-2](/img/structure/B182037.png)
3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the family of triazolo-thiadiazoles and has been studied extensively for its various biological activities.
Mécanisme D'action
The exact mechanism of action of 3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of specific enzymes or by binding to specific receptors in the body.
Effets Biochimiques Et Physiologiques
Studies have reported that 3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits significant biochemical and physiological effects. For instance, this compound has been found to exhibit potent antimicrobial activity against various pathogens, including bacteria and fungi. Additionally, it has been reported to possess significant anti-inflammatory activity, which may make it a potential therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its wide range of biological activities. This compound has been found to exhibit significant activity against various pathogens and may have potential therapeutic applications. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
Orientations Futures
The study of 3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is still in its early stages, and there is a lot of potential for future research. Some of the future directions for the study of this compound may include:
1. Investigating the potential use of this compound as a therapeutic agent for the treatment of various diseases.
2. Studying the mechanism of action of this compound to better understand its biological activity.
3. Developing new synthesis methods for this compound to improve its solubility and other properties.
4. Investigating the potential use of this compound in combination with other drugs to enhance its therapeutic efficacy.
5. Studying the toxicological effects of this compound to determine its safety for use in humans.
Conclusion
In conclusion, 3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and anticonvulsant properties. Although the study of this compound is still in its early stages, there is a lot of potential for future research, and it may have significant implications for the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in several studies. One of the most common methods involves the reaction of 2-phenyl-1,3-thiazolidin-4-one with hydrazine hydrate to form 2-phenyl-1,3,4-thiadiazol-5(2H)-one. This intermediate compound is then reacted with benzyl bromide in the presence of potassium carbonate to form the final product, 3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
Applications De Recherche Scientifique
3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and anticonvulsant properties. Several studies have reported the potential use of this compound as a therapeutic agent for the treatment of various diseases.
Propriétés
Numéro CAS |
93073-20-2 |
|---|---|
Nom du produit |
3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Formule moléculaire |
C16H12N4S |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
3-benzyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H12N4S/c1-3-7-12(8-4-1)11-14-17-18-16-20(14)19-15(21-16)13-9-5-2-6-10-13/h1-10H,11H2 |
Clé InChI |
AORWHAJFRSFJFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



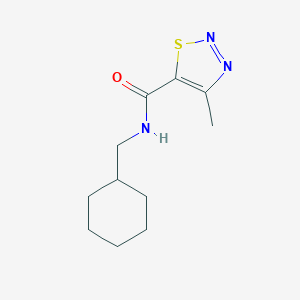
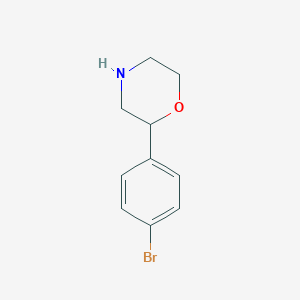
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B181961.png)
![4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B181965.png)
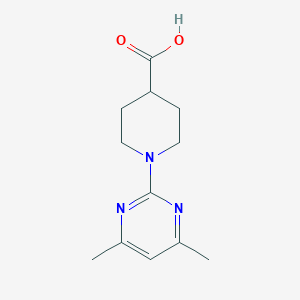
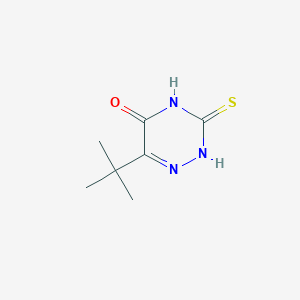
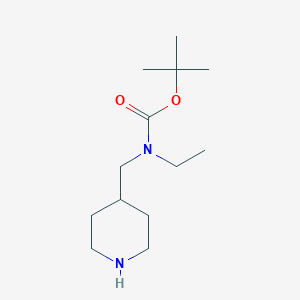
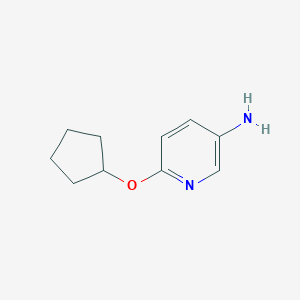
![4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid](/img/structure/B181972.png)
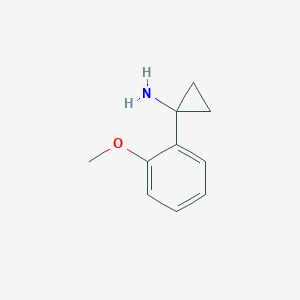
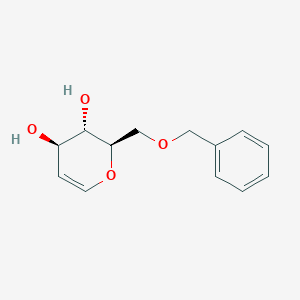
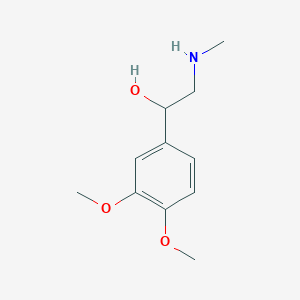
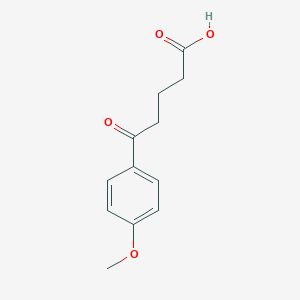
![Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B181977.png)